2-[(2-Amino-1,3-thiazol-5-YL)methyl]benzonitrile
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Overview
Description
2-[(2-Amino-1,3-thiazol-5-YL)methyl]benzonitrile is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Amino-1,3-thiazol-5-YL)methyl]benzonitrile typically involves the reaction of aminonitrile with salts and esters of dithioacids, carbon oxysulfide, carbon disulfide, and isothiocyanates . One common method involves the use of thiourea and ethyl alcohol, followed by heating with iodine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Amino-1,3-thiazol-5-YL)methyl]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
2-[(2-Amino-1,3-thiazol-5-YL)methyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in anticancer and anti-inflammatory drugs.
Industry: Used in the production of dyes, pigments, and rubber vulcanization agents
Mechanism of Action
The mechanism of action of 2-[(2-Amino-1,3-thiazol-5-YL)methyl]benzonitrile involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial action, it may inhibit the synthesis of bacterial cell walls or interfere with protein synthesis. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with similar biological activities.
5-Aryl-1,3,4-thiadiazole: Another heterocyclic compound with antimicrobial and anticancer properties.
2-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazole: A bi-heterocyclic compound with potential anti-diabetic and anticancer activities
Uniqueness
2-[(2-Amino-1,3-thiazol-5-YL)methyl]benzonitrile stands out due to its unique combination of a thiazole ring and a benzonitrile group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad range of applications make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C11H9N3S |
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Molecular Weight |
215.28 g/mol |
IUPAC Name |
2-[(2-amino-1,3-thiazol-5-yl)methyl]benzonitrile |
InChI |
InChI=1S/C11H9N3S/c12-6-9-4-2-1-3-8(9)5-10-7-14-11(13)15-10/h1-4,7H,5H2,(H2,13,14) |
InChI Key |
OKSWEXUXMSNDEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CN=C(S2)N)C#N |
Origin of Product |
United States |
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